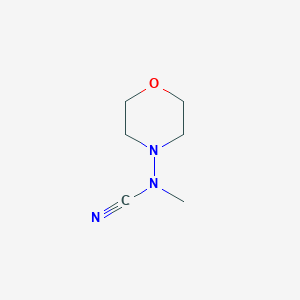
Methyl(morpholin-4-yl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(morpholin-4-yl)cyanamide is an organic compound characterized by the presence of a morpholine ring and a cyanamide group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and cyanamide, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(morpholin-4-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(morpholin-4-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which methyl(morpholin-4-yl)cyanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanamide group can act as a nucleophile, participating in various biochemical reactions. The morpholine ring provides additional stability and reactivity, allowing the compound to engage in multiple pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: Shares the morpholine ring but lacks the cyanamide group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl(morpholin-4-yl)cyanamide is unique due to its combination of the morpholine ring and cyanamide group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
By combining the properties of morpholine and cyanamide, this compound stands out as a versatile compound with significant potential in various fields of research and industry.
Eigenschaften
CAS-Nummer |
113695-41-3 |
|---|---|
Molekularformel |
C6H11N3O |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
methyl(morpholin-4-yl)cyanamide |
InChI |
InChI=1S/C6H11N3O/c1-8(6-7)9-2-4-10-5-3-9/h2-5H2,1H3 |
InChI-Schlüssel |
QWNWYIUXUQCBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#N)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
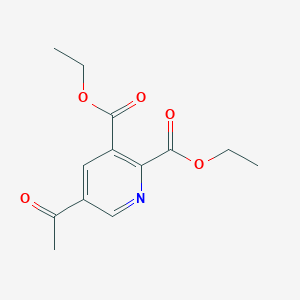
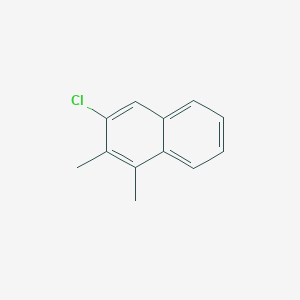
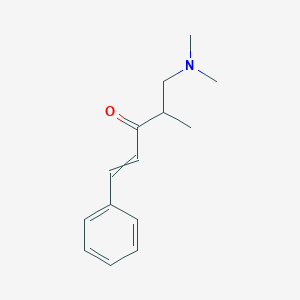
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
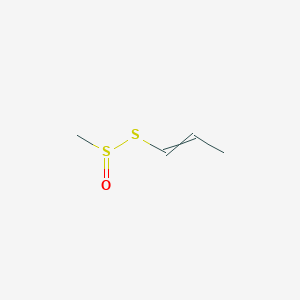
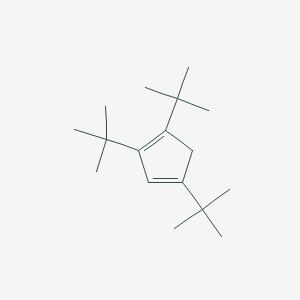
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
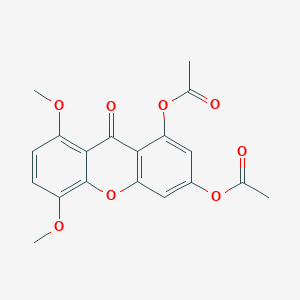

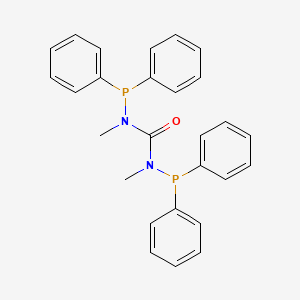
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
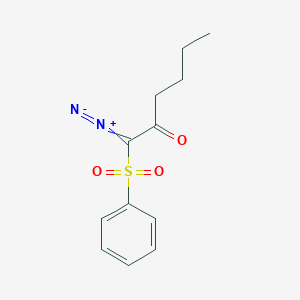
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
